![molecular formula C20H23BrN2O2 B2906984 (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 302574-52-3](/img/structure/B2906984.png)
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a member of the enamide family of compounds, which are known for their unique chemical properties and potential therapeutic uses. In
科学研究应用
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been studied for its potential use as a tool for studying the function of ion channels and receptors in the brain. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has also been studied as a potential lead compound for the development of new drugs.
作用机制
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of ion channels and receptors in cells. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to inhibit the activity of voltage-gated calcium channels, which play a key role in the regulation of neurotransmitter release and neuronal excitability. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has also been shown to inhibit the activity of nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including muscle contraction, cognition, and addiction.
Biochemical and Physiological Effects:
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability.
实验室实验的优点和局限性
One advantage of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide in lab experiments is its high potency and selectivity for ion channels and receptors. This allows researchers to study the function of these proteins with a high degree of precision. However, one limitation of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is its potential toxicity at high concentrations. Careful dosing and monitoring of cells and animals is necessary to ensure that the concentration of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide used in experiments is within a safe range.
未来方向
There are many potential future directions for the study of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide. One area of research could be the development of new drugs based on the structure of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide. Another area of research could be the use of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide as a tool for studying the function of ion channels and receptors in different cell types and tissues. Additionally, the potential use of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide in the treatment of neurological and psychiatric disorders could be explored further. Overall, the study of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has the potential to lead to new insights into the function of ion channels and receptors, as well as the development of new therapies for a variety of diseases.
合成方法
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide can be synthesized using a variety of methods, including the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method involves the coupling of a brominated aryl halide with a diethylamino-substituted arylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with a base to yield (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide. Other methods for synthesizing (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide include the Heck reaction and the Sonogashira coupling reaction.
属性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-4-23(5-2)17-10-8-16(9-11-17)22-20(24)13-7-15-6-12-19(25-3)18(21)14-15/h6-14H,4-5H2,1-3H3,(H,22,24)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFHDOQGRTMGA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

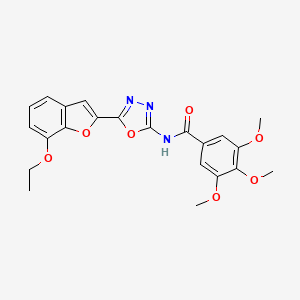
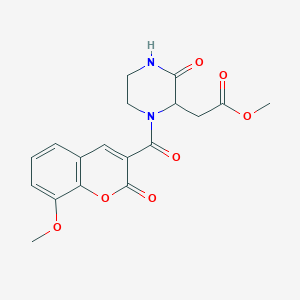
![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2906907.png)
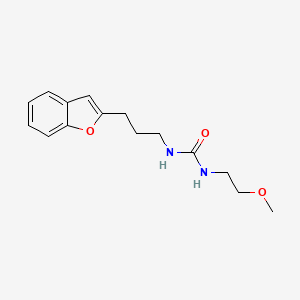
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2906909.png)
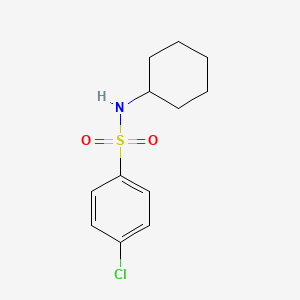
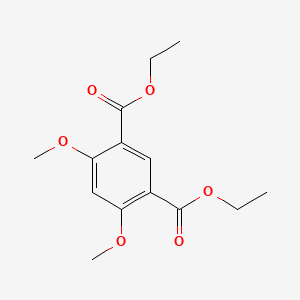
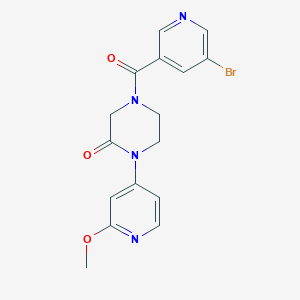
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2906915.png)
![5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2906918.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906919.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2906920.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2906922.png)
![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)